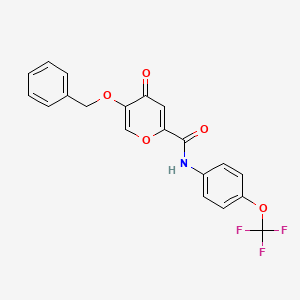

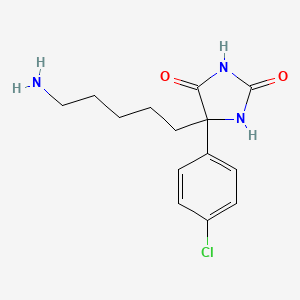

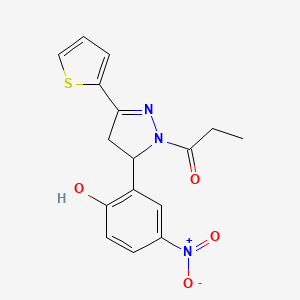

![molecular formula C20H24N4O4S2 B3009683 N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide CAS No. 851987-70-7](/img/structure/B3009683.png)

N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound , N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide, is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes. Benzenesulfonamides have been extensively studied for their potential as inhibitors of enzymes and for their bioactivity, as seen in the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase , and the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides with potential as carbonic anhydrase inhibitors .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of N-(3-methoxybenzoyl)benzenesulfonamide was achieved by reacting benzenesulfonamide with 3-methoxybenzoic acid in the presence of phosphorous oxychloride . Similarly, the synthesis of a PET selective CB2 radioligand involved a three-step reaction starting from 4-(diethylamino)benzaldehyde and p-toluidine . These examples suggest that the synthesis of the compound would likely involve a series of reactions including condensation, reduction, and possibly protective group strategies.

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of benzenesulfonamide derivatives, revealing details such as dihedral angles between benzene rings and the presence of hydrogen bonds . These structural analyses are crucial for understanding the molecular interactions and stability of the compounds. The molecular structure of the compound would likely exhibit similar features, including aromatic rings, sulfonamide linkages, and potential hydrogen bonding sites.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, as seen in the synthesis of (E)-4-((4-bromobenzylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide . The reactivity of the sulfonamide group and the presence of other functional groups in the molecule would dictate the types of chemical reactions the compound could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect the acidity of the sulfonamide hydrogen, solubility, and overall reactivity. The compound , with its methoxy and diethylamino groups, would likely exhibit unique solubility and reactivity profiles, which could be explored through experimental studies such as IR, NMR, and elemental analysis .

Scientific Research Applications

Photodynamic Therapy

- The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, similar in structure to the compound of interest, was studied for its properties as a photosensitizer in photodynamic therapy. Its high singlet oxygen quantum yield and good fluorescence properties make it suitable for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Screening

- A series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant in vitro antibacterial and antifungal activities. This showcases the potential of similar compounds in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anticancer Properties

- Compounds structurally related to the one , such as 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have been synthesized and tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, highlighting their potential in anti-tumor therapy (Gul et al., 2016).

- Another study synthesized and characterized aminothiazole-paeonol derivatives, which showed high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. This research indicates the promise of structurally similar compounds in treating gastrointestinal adenocarcinomas (Tsai et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the Cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins and thromboxanes, which are key players in inflammation and pain signaling .

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of inflammatory mediators. This results in an anti-inflammatory effect , as evidenced by the inhibition of albumin denaturation . Certain derivatives of this compound have demonstrated high IC50 values for COX-1 inhibition and excellent COX-2 selectivity index (SI) values .

properties

IUPAC Name |

N,N-diethyl-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S2/c1-5-24(6-2)30(26,27)15-10-8-14(9-11-15)19(25)22-23-20-21-17-16(28-4)12-7-13(3)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHMQHQBVBYHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC(=C3S2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

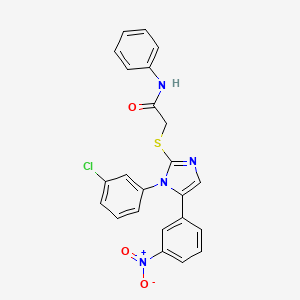

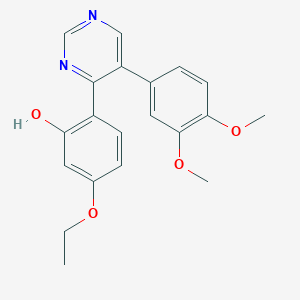

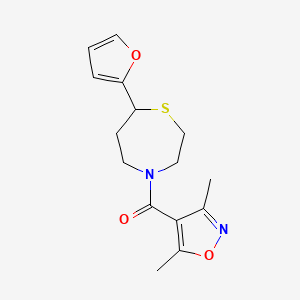

![1-(3-chloro-4-methylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3009614.png)

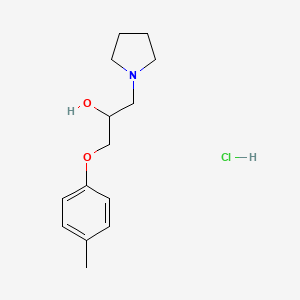

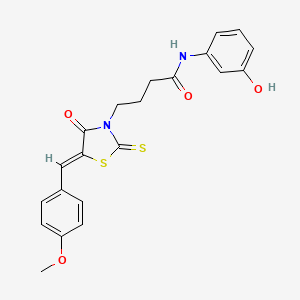

![7,8-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3009615.png)

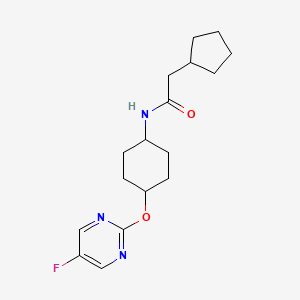

![ethyl [4-({2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B3009619.png)

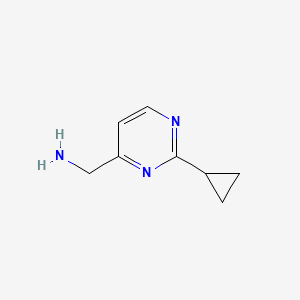

![N-({3-[4-(tert-butyl)phenyl]-4-isoxazolyl}methyl)-5-chloro-6-ethyl-4-pyrimidinamine](/img/structure/B3009622.png)